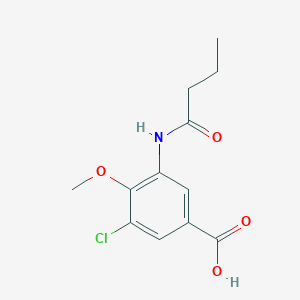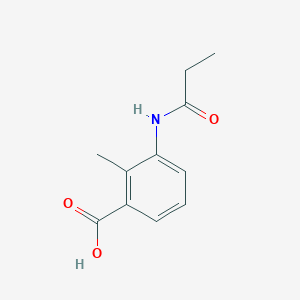
Methyl 4-(4-benzoyl-1-piperazinyl)-3-(butyrylamino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(4-benzoyl-1-piperazinyl)-3-(butyrylamino)benzoate, commonly known as MBPB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MBPB is a piperazine derivative that is structurally similar to other compounds used in the treatment of psychiatric disorders. However, its unique structure and properties make it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of MBPB is not fully understood. However, it is believed to act as a serotonin receptor agonist, which may contribute to its anxiolytic and antidepressant effects. MBPB has also been shown to modulate the activity of GABA receptors, which may contribute to its anticonvulsant effects.
Biochemical and Physiological Effects
MBPB has been shown to have a number of biochemical and physiological effects. In animal models, it has been shown to increase serotonin and dopamine levels in the brain, which may contribute to its anxiolytic and antidepressant effects. It has also been shown to decrease glutamate levels, which may contribute to its anticonvulsant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of MBPB is its high potency and selectivity for serotonin receptors. This makes it a useful tool for studying the role of serotonin receptors in various biological processes. However, one limitation of MBPB is its relatively short half-life, which may limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on MBPB. One area of interest is its potential use in the treatment of psychiatric disorders, such as anxiety and depression. Another area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Further research is needed to fully understand the mechanism of action of MBPB and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of MBPB involves the reaction of 4-(4-benzoyl-1-piperazinyl)-3-nitrobenzoic acid with butyryl chloride, followed by reduction with tin (II) chloride. The resulting product is then esterified with methyl iodide to yield MBPB. This synthesis method has been optimized to yield high purity and high yield of MBPB.
Applications De Recherche Scientifique
MBPB has been studied for its potential therapeutic applications in various fields. In the field of psychiatry, MBPB has been shown to have anxiolytic and antidepressant effects in animal models. It has also been studied for its potential use in the treatment of neuropathic pain and neurodegenerative disorders.
Propriétés
Formule moléculaire |
C23H27N3O4 |
|---|---|
Poids moléculaire |
409.5 g/mol |
Nom IUPAC |
methyl 4-(4-benzoylpiperazin-1-yl)-3-(butanoylamino)benzoate |
InChI |
InChI=1S/C23H27N3O4/c1-3-7-21(27)24-19-16-18(23(29)30-2)10-11-20(19)25-12-14-26(15-13-25)22(28)17-8-5-4-6-9-17/h4-6,8-11,16H,3,7,12-15H2,1-2H3,(H,24,27) |
Clé InChI |
WHPBTTYEOYSZPV-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=C(C=CC(=C1)C(=O)OC)N2CCN(CC2)C(=O)C3=CC=CC=C3 |
SMILES canonique |
CCCC(=O)NC1=C(C=CC(=C1)C(=O)OC)N2CCN(CC2)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B243474.png)
![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-fluorobenzamide](/img/structure/B243487.png)
![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide](/img/structure/B243490.png)
![N-[3-chloro-2-(4-propionyl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B243496.png)
![N-[4-(cyanomethyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B243500.png)
![N-[4-(cyanomethyl)phenyl]-3-methylbutanamide](/img/structure/B243501.png)
![N-[4-(cyanomethyl)phenyl]butanamide](/img/structure/B243502.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-1-phenylcyclopentanecarboxamide](/img/structure/B243519.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,2,2-trifluoroacetamide](/img/structure/B243520.png)



![4-Methoxy-3-[(trifluoroacetyl)amino]benzoic acid](/img/structure/B243534.png)
